molecular formula C15H14Cl2N2O3S B3524164 N-(2,3-dichlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide

N-(2,3-dichlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide

Cat. No.: B3524164
M. Wt: 373.3 g/mol
InChI Key: RNWOGPJNCCJPGO-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide is a synthetic organic compound characterized by the presence of a dichlorophenyl group and a benzamide moiety

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O3S/c1-19(23(2,21)22)13-9-4-3-6-10(13)15(20)18-12-8-5-7-11(16)14(12)17/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWOGPJNCCJPGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C(=O)NC2=C(C(=CC=C2)Cl)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dichloroaniline and 2-chlorobenzoyl chloride.

    Formation of Intermediate: 2,3-dichloroaniline reacts with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form an intermediate.

    Sulfonylation: The intermediate is then treated with methylsulfonyl chloride in the presence of a base to introduce the methylsulfonyl group.

    Final Product: The final step involves the methylation of the sulfonylated intermediate using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide moiety, potentially yielding amine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N-(2,3-dichlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Biology: The compound is used in studies to understand its effects on cellular pathways and its potential as a biochemical tool.

    Materials Science: It is explored for its properties in the development of novel materials with specific electronic or optical characteristics.

    Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which N-(2,3-dichlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s dichlorophenyl group and benzamide moiety are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dichlorophenyl)-2-[methylsulfonyl]benzamide
  • N-(2,3-dichlorophenyl)-2-[methylamino]benzamide
  • N-(2,3-dichlorophenyl)-2-[methyl(methylsulfonyl)amino]benzoate

Uniqueness

N-(2,3-dichlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide is unique due to the presence of both the methylsulfonyl and methylamino groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and potential for diverse applications compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,3-dichlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide
Reactant of Route 2
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N-(2,3-dichlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide

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